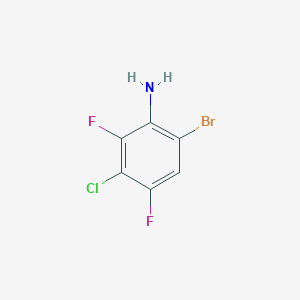









|
REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[C:11]([F:18])=[C:12]([CH:14]=[CH:15][C:16]=1[F:17])[NH2:13].CCCCCC.O>CN(C)C=O>[Br:1][C:14]1[CH:15]=[C:16]([F:17])[C:10]([Cl:9])=[C:11]([F:18])[C:12]=1[NH2:13]
|


|
Name
|
|
|
Quantity
|
18.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
17.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(N)C=CC1F)F
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was maintained
|
|
Type
|
CUSTOM
|
|
Details
|
was brought to the region of 20° C.
|
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated under reduced pressure (5 kPa), at a temperature in the region of 60° C
|
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred
|
|
Type
|
CUSTOM
|
|
Details
|
the aqueous phase decanted off
|
|
Type
|
EXTRACTION
|
|
Details
|
The latter was extracted three times with successively 200, 200, and 100 cm3 of hexane
|
|
Type
|
WASH
|
|
Details
|
washed twice with 200 cm3 of water and twice with 200 cm3 of a saturated aqueous sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over magnesium sulphate
|
|
Type
|
CONCENTRATION
|
|
Details
|
the organic solution was concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(N)C(=C(C(=C1)F)Cl)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 74.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |